Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride
Description
Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride is a β-amino acid ester derivative characterized by a toluidino (4-methylanilino) substituent at the β-position of the acrylate backbone. This compound is typically synthesized via nucleophilic addition reactions involving ethyl cyanoacetate derivatives and substituted anilines, followed by hydrochlorination to stabilize the amine group as a hydrochloride salt . Its molecular formula is C₁₃H₁₇ClN₂O₂, with a molecular weight of 280.74 g/mol (estimated based on analogous compounds in ).
The toluidino group confers unique electronic and steric properties, influencing its reactivity in pharmaceutical synthesis, particularly as a precursor for kinase inhibitors or antimicrobial agents.
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl (E)-3-amino-3-(4-methylanilino)prop-2-enoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-3-16-12(15)8-11(13)14-10-6-4-9(2)5-7-10;/h4-8,14H,3,13H2,1-2H3;1H/b11-8+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTZKYGCSJZNDE-YGCVIUNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)NC1=CC=C(C=C1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\N)/NC1=CC=C(C=C1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride typically involves the reaction of ethyl acrylate with 4-toluidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and therapeutic agents.
Material Science: It is utilized in the creation of new materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : Fluorinated derivatives (e.g., 3,5-difluorophenyl) exhibit increased electron-withdrawing character, enhancing stability and resistance to oxidation .
- Solubility : Bulky substituents like isopropoxy improve solubility in organic solvents, facilitating purification .
- Reactivity : Ethoxy-substituted acrylates () are more electrophilic, enabling use in heterocyclic syntheses.
Research Findings and Trends
- Stereoselective Synthesis: highlights the use of hydroxylamine hydrochloride for (Z)-selective additions to acrylates, a method applicable to toluidino derivatives.
- High-Throughput Crystallography : SHELX programs () are critical for resolving crystal structures of hydrochloride salts, aiding in polymorphism studies.
- Regulatory Compliance : Suppliers emphasize certifications (e.g., REACH, ISO) for pharmaceutical-grade analogs (), reflecting stringent quality controls.
Biological Activity
Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride is an organic compound with significant biological activity, primarily due to its structural features that facilitate interactions with various biological targets. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 272.73 g/mol. The compound features an ethyl ester group, an amino group, and a toluidine moiety, which contribute to its reactivity and biological activity.
1. Anticancer Properties
Research indicates that this compound exhibits promising anticancer effects. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations above 20 µM.
2. Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to downregulate pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and signaling pathways. It is believed to modulate pathways related to cell survival and apoptosis, potentially through the inhibition of key kinases involved in cancer progression .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Breast Cancer Cells : A recent investigation revealed that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 cells, alongside increased markers of apoptosis such as cleaved caspase-3.
- Anti-inflammatory Study : Another study reported that the compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Table 1: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits MCF-7 cell growth | |
| Anti-inflammatory | Reduces TNF-alpha levels | |
| Apoptosis Induction | Increased cleaved caspase-3 |
Table 2: Mechanism Insights
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Ethyl 3-amino-3-(4-toluidino)acrylate hydrochloride, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves condensation of 4-toluidine with ethyl acrylate derivatives under acidic conditions. To optimize yields:
- Use anhydrous solvents (e.g., ethanol or THF) to minimize hydrolysis of intermediates .
- Monitor reaction progress via TLC or HPLC, adjusting stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of 4-toluidine to ethyl acrylate precursor) to account for side reactions .
- Purify via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the presence of the toluidino group (aromatic protons at δ 6.5–7.2 ppm) and the acrylate ester (ethyl group at δ 1.2–1.4 ppm, carbonyl at ~170 ppm) .
- X-ray crystallography : For unambiguous confirmation, grow single crystals in ethanol/water and refine structures using SHELX programs (e.g., SHELXL for H-atom placement and disorder modeling) .
Q. How can solubility and stability profiles be determined for this compound in aqueous and organic media?
- Methodology :
- Conduct solubility tests in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use UV-Vis spectroscopy to quantify solubility limits (λmax ~250–300 nm) .
- Stability: Perform accelerated degradation studies under acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions, monitoring by HPLC .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodology :
- For disordered structures (common in acrylate derivatives), apply restraints in SHELXL to model overlapping atoms and validate using R-factor convergence (<0.05) .
- Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical bond lengths/angles .
Q. How can computational modeling predict reaction mechanisms for the aminolysis of ethyl acrylate derivatives?
- Methodology :
- Use DFT (B3LYP/6-311+G(d,p)) to map energy profiles for nucleophilic attack by 4-toluidine on the acrylate carbonyl.
- Analyze transition states and solvent effects (e.g., ethanol’s role in stabilizing intermediates) .
Q. What analytical approaches detect trace impurities in synthesized batches, and how are they quantified?
- Methodology :
- LC-MS : Employ reverse-phase C18 columns with ESI+ ionization to identify byproducts (e.g., unreacted 4-toluidine or hydrolyzed acrylic acid) .
- Quantify impurities using external calibration curves (limit of detection: 0.1% w/w) .
Q. How does the hydrochloride salt form influence bioavailability in preliminary in vitro studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
